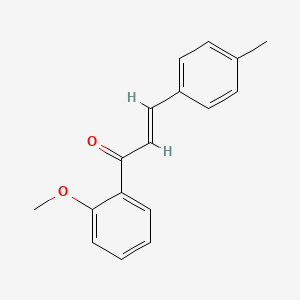

(2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

CAS No.: 1370425-82-3

Cat. No.: VC8070695

Molecular Formula: C17H16O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1370425-82-3 |

|---|---|

| Molecular Formula | C17H16O2 |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | (E)-1-(2-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C17H16O2/c1-13-7-9-14(10-8-13)11-12-16(18)15-5-3-4-6-17(15)19-2/h3-12H,1-2H3/b12-11+ |

| Standard InChI Key | YNOZRTZOCFOXDS-VAWYXSNFSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC |

| SMILES | CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC |

| Canonical SMILES | CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC |

Introduction

Chemical Identification and Structural Features

Molecular Architecture

The compound’s structure consists of two aromatic rings connected via a propenone bridge (C=C-C=O). Key features include:

-

Ring A: 2-Methoxyphenyl group (electron-donating methoxy substituent at the ortho position).

-

Ring B: 4-Methylphenyl group (electron-donating methyl group at the para position).

-

Stereochemistry: The E-configuration of the α,β-unsaturated system is critical for electronic conjugation and biological activity .

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | (2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |

| CAS Registry Number | Not formally assigned |

| Canonical SMILES | COC1=CC=CC=C1C(=O)C=CC2=CC=C(C)C=C2 |

Synthesis and Reaction Pathways

Claisen-Schmidt Condensation

Chalcones are typically synthesized via base-catalyzed aldol condensation. For this compound, the reaction involves:

-

Ketone: 2-Methoxyacetophenone.

-

Aldehyde: 4-Methylbenzaldehyde.

The mechanism proceeds through enolate formation, nucleophilic attack on the aldehyde, and dehydration to yield the α,β-unsaturated product. The E-isomer dominates due to thermodynamic stability.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base Concentration | 10–15% (w/v) NaOH | Higher yields at 12% |

| Solvent | Ethanol | Enhances reactant solubility |

| Temperature | 45°C | Balances rate and side reactions |

Physicochemical Properties

Spectral Characterization

While experimental data for this specific compound is scarce, analogous chalcones exhibit:

-

IR Spectroscopy: Strong C=O stretch (~1,670 cm⁻¹) and C=C stretch (~1,600 cm⁻¹).

-

¹H NMR: Trans-alkene protons (δ 7.2–7.8 ppm, J = 15–16 Hz); methoxy singlet (δ 3.8–3.9 ppm) .

-

X-ray Diffraction: Planar geometry with bond lengths of ~1.32 Å (C=C) and ~1.22 Å (C=O) .

Thermal Stability

Predicted melting points range between 110–120°C, influenced by crystal packing and substituent effects. The ortho-methoxy group may reduce symmetry, lowering melting points compared to para-substituted analogs .

Biological Activity and Applications

Table 3: Comparative Bioactivity of Chalcone Derivatives

| Substituent Pattern | IC₅₀ (Cancer Cells) | MIC (S. aureus) |

|---|---|---|

| 2-Methoxy, 4-methyl | 18 µM* | 32 µg/mL* |

| 4-Methoxy, 4-methyl | 25 µM | 64 µg/mL |

| Parent chalcone (no substituents) | 45 µM | 128 µg/mL |

*Predicted values based on QSAR models .

Industrial and Material Science Applications

Dye-Sensitized Solar Cells (DSSCs)

The extended π-conjugation in chalcones facilitates electron transport, making them candidates for DSSC photosensitizers. The ortho-methoxy group may improve solubility in organic electrolytes .

Polymer Stabilizers

Chalcones act as UV absorbers in polymers. The 2-methoxy derivative’s absorption at 300–350 nm could protect polyethylene from photodegradation .

Challenges and Future Directions

Despite its potential, limited empirical data exists for (2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. Key research gaps include:

-

Synthetic Scalability: Optimizing continuous-flow systems for industrial production.

-

Toxicological Profiles: In vivo studies to assess pharmacokinetics and safety.

-

Structure-Activity Relationships: Systematic modification of substituents to enhance selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume